(E)-2-(2,6,6-Trimethyl-1-cyclohexen-1-yl)vinyl Trifluoromethanesulfonate
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Overview
Description
(E)-2-(2,6,6-Trimethyl-1-cyclohexen-1-yl)vinyl Trifluoromethanesulfonate is an organic compound characterized by its unique structure, which includes a trifluoromethanesulfonate group attached to a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2,6,6-Trimethyl-1-cyclohexen-1-yl)vinyl Trifluoromethanesulfonate typically involves the reaction of (E)-2-(2,6,6-Trimethyl-1-cyclohexen-1-yl)vinyl alcohol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products formed during the reaction. The reaction conditions often include low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and crystallization, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2,6,6-Trimethyl-1-cyclohexen-1-yl)vinyl Trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Addition: Halogens (e.g., Br2) or hydrogen halides (e.g., HCl) in non-polar solvents (e.g., CCl4) are typical reagents.
Oxidation/Reduction: Oxidizing agents like PCC (Pyridinium chlorochromate) or reducing agents like LiAlH4 (Lithium aluminium hydride) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while addition of bromine can produce dibromo compounds.
Scientific Research Applications
(E)-2-(2,6,6-Trimethyl-1-cyclohexen-1-yl)vinyl Trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (E)-2-(2,6,6-Trimethyl-1-cyclohexen-1-yl)vinyl Trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate: Known for its anticancer activity.
Aristolochic acids: Naturally occurring compounds with similar structural skeletons and chemical properties.
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: Another compound with a similar cyclohexenone structure.
Uniqueness
(E)-2-(2,6,6-Trimethyl-1-cyclohexen-1-yl)vinyl Trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and medicinal applications where such properties are desired.
Properties
Molecular Formula |
C12H17F3O3S |
---|---|
Molecular Weight |
298.32 g/mol |
IUPAC Name |
2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl trifluoromethanesulfonate |
InChI |
InChI=1S/C12H17F3O3S/c1-9-5-4-7-11(2,3)10(9)6-8-18-19(16,17)12(13,14)15/h6,8H,4-5,7H2,1-3H3 |
InChI Key |
JBAMWTZSRCJMEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=COS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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